5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group on the azetidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine and pyrazole rings. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyazetidin-1-yl)-2,2,3,4,4-d5-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- Imidazo[1,2-a]pyridine derivatives .
Uniqueness
5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3-methoxyazetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(6-14)10(12(2)11-7)13-4-8(5-13)15-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
ITJCMKACDMCOML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CC(C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.